molecular formula C10H10N2O2 B14913221 2-(4-hydroxy-1H-indol-3-yl)acetamide

2-(4-hydroxy-1H-indol-3-yl)acetamide

Cat. No.: B14913221
M. Wt: 190.20 g/mol
InChI Key: QEJSRHCBTUVTTE-UHFFFAOYSA-N
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Description

2-(4-hydroxy-1H-indol-3-yl)acetamide is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxy-1H-indol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions usually include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-hydroxy-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrogen atoms on the indole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(4-oxo-1H-indol-3-yl)acetamide.

    Reduction: Formation of 2-(4-hydroxy-1H-indol-3-yl)ethanol.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-hydroxy-1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-hydroxy-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it can bind to and inhibit the activity of certain enzymes, leading to the modulation of biochemical pathways. Additionally, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling events that result in its biological effects .

Comparison with Similar Compounds

2-(4-hydroxy-1H-indol-3-yl)acetamide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Melatonin: A hormone that regulates sleep-wake cycles.

The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(4-hydroxy-1H-indol-3-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c11-9(14)4-6-5-12-7-2-1-3-8(13)10(6)7/h1-3,5,12-13H,4H2,(H2,11,14)

InChI Key

QEJSRHCBTUVTTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)N

Origin of Product

United States

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